N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide
Description
Properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-3-4-12-23-19-10-9-18(14-16(19)8-11-20(23)24)22-21(25)17-7-5-6-15(2)13-17/h5-7,9-10,13-14H,3-4,8,11-12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNZNRILGXLZLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aldehyde in the presence of a base.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation using butyl bromide and a suitable base such as potassium carbonate.
Formation of the Benzamide Moiety: The final step involves the coupling of the quinoline derivative with 3-methylbenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The exact mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide is not well understood without specific biological or pharmacological data. it is believed to interact with molecular targets such as enzymes or receptors, potentially modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Key structural analogs differ in alkyl chain length and benzamide substituents. For example:
*Calculated based on structural similarity to .
- Benzamide Substitutents : The 3-methyl group (electron-donating) vs. 3-methoxy (electron-withdrawing) alters electronic density, affecting binding interactions in catalytic or biological contexts .
Functional Group Contributions
- N,O-Bidentate Directing Groups : emphasizes the role of hydroxyl and amide groups in metal-catalyzed C–H activation. The target compound lacks an explicit hydroxyl group but retains the benzamide moiety, which may still participate in coordination chemistry .
- Tetrahydroquinolinone Core: This scaffold is shared across analogs (e.g., and ) and is critical for planar stacking interactions in catalysis or protein binding .
Biological Activity
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide is a synthetic organic compound that has attracted significant interest due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a tetrahydroquinoline core with a butyl group and a methylbenzamide moiety. The molecular formula is with a molecular weight of 312.41 g/mol. The following table summarizes its key physicochemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H24N2O2 |
| Molecular Weight | 312.41 g/mol |
| LogP | 4.426 |
| Polar Surface Area | 46.17 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate various biological pathways by inhibiting or activating these targets. For instance, it has been suggested that it could inhibit certain kinases involved in cell proliferation, which could lead to anticancer effects.
Biological Activity and Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
- Anticancer Properties : Preliminary in vitro studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown significant inhibition of cell growth in breast and lung cancer models.
- Anti-inflammatory Effects : The compound also demonstrates anti-inflammatory properties by modulating cytokine production and reducing inflammation markers in animal models. This suggests potential therapeutic applications in inflammatory diseases.
- Neuroprotective Activity : Some research indicates that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative conditions like Alzheimer's disease. It appears to reduce oxidative stress and improve neuronal survival in experimental models.
Case Studies
Several case studies have been conducted to assess the efficacy and safety of this compound:
- Case Study 1 : In a study involving human cancer cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
- Case Study 2 : An animal model study demonstrated that administration of the compound significantly reduced inflammation and pain responses compared to control groups.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide in laboratory settings?
- Methodological Answer : Synthesis optimization involves multi-step reactions, including cyclization of tetrahydroquinoline precursors and coupling with 3-methylbenzamide. Critical parameters include:
- Temperature control : Reactions are typically conducted at 60–80°C to balance yield and byproduct formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates .
- Catalyst use : Pd-based catalysts enhance coupling efficiency in amide bond formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures ≥95% purity .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : H and C NMR identify substituent positions (e.g., butyl group at N1, methylbenzamide at C6) .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected [M+H]: ~379.4 g/mol) .
- X-ray crystallography : SHELX software refines crystal structures to resolve stereochemistry and hydrogen-bonding networks .
Q. What in vitro assays are recommended for initial biological activity screening?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR or CDK2) with IC determination .
- Cellular viability : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .
- Binding studies : Surface plasmon resonance (SPR) to measure affinity for protein targets (e.g., BSA for pharmacokinetic profiling) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve the pharmacological profile of this compound?
- Methodological Answer :
- Substituent variation : Replace the butyl group with cyclopropane or benzyl moieties to modulate lipophilicity and target engagement .
- Bioisosteric replacement : Substitute 3-methylbenzamide with sulfonamide groups to enhance solubility and metabolic stability .
- Pharmacophore mapping : Molecular docking (AutoDock Vina) identifies critical interactions (e.g., hydrogen bonds with kinase ATP pockets) .
Q. How to resolve contradictions between in vitro potency and in vivo efficacy?
- Methodological Answer :
- ADME profiling : Measure plasma stability (e.g., half-life in mouse serum) and hepatic microsomal clearance to identify metabolic liabilities .
- Formulation adjustments : Use PEGylated nanoparticles to improve bioavailability if poor solubility is observed .
- Dose-response studies : Compare pharmacokinetic (AUC, C) and pharmacodynamic (target inhibition in tumor tissue) data .
Q. What advanced techniques are suitable for separating enantiomers or diastereomers of derivatives?
- Methodological Answer :
- Chiral chromatography : Supercritical fluid chromatography (SFC) with Chiralpak AD-H columns resolves enantiomers (e.g., 50% isopropyl alcohol/CO mobile phase) .
- Dynamic kinetic resolution : Catalytic asymmetric synthesis with chiral ligands (e.g., BINAP) minimizes racemization during reactions .
Q. How to validate analytical methods for detecting low-concentration metabolites?
- Methodological Answer :
- LC-MS/MS : Use a C18 column (2.6 µm particle size) with gradient elution (0.1% formic acid in water/acetonitrile) for sensitivity down to 1 ng/mL .
- Stability-indicating assays : Forced degradation (acid/base/oxidative stress) confirms method specificity for parent compound and metabolites .
Q. What crystallographic challenges arise when determining the 3D structure of this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
